

Linolenyl Linoleate: A Technical Guide to Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linolenyl linoleate, a wax ester formed from the esterification of linolenyl alcohol and linoleic acid, presents a compelling profile for a variety of industrial applications. This technical guide explores its potential uses in the cosmetics, pharmaceuticals, and lubricants industries, drawing upon the physicochemical properties of wax esters and related fatty acid derivatives. This document provides a comprehensive overview of its synthesis, potential performance characteristics, and detailed experimental protocols for its evaluation, intended to serve as a foundational resource for research and development professionals.

Introduction

Linolenyl linoleate (CAS No. 125369-02-0) is a wax ester with the molecular formula C36H62O2.[1] As an ester of two essential fatty acids, it possesses inherent biocompatibility and biodegradability, making it an attractive alternative to petroleum-derived ingredients in numerous applications. Its structure, combining the polyunsaturated linolenyl alcohol and linoleic acid, suggests unique properties related to fluidity, oxidative stability, and interaction with biological membranes. This guide will delve into the scientific basis for its potential industrial applications, supported by data on similar compounds and methodologies for its specific investigation.

Physicochemical Properties

While extensive experimental data for **linolenyl linoleate** is not readily available in public literature, its properties can be inferred from its constituent fatty acid and alcohol chains and the general characteristics of wax esters.

Table 1: Physicochemical Properties of Linolenyl Linoleate and Related Compounds

Property	Linolenyl Linoleate (Predicted/Infe rred)	Linoleic Acid	α-Linolenic Acid	Jojoba Oil (a representative wax ester)
Molecular Formula	C36H62O2[1]	C18H32O2[2]	C18H30O2[3]	Mixture of long- chain wax esters
Molecular Weight (g/mol)	526.88[1]	280.45[2]	278.43[3]	~600
Appearance	Colorless to pale yellow liquid[4]	Colorless oil[2]	Colorless liquid[3]	Clear, golden liquid
Solubility	Insoluble in water; soluble in organic solvents[2]	Virtually insoluble in water; soluble in many organic solvents[2]	Insoluble in water	Insoluble in water; soluble in oils
Key Features	High degree of unsaturation, potential for good spreadability and skin penetration.	Essential fatty acid (Omega-6), involved in maintaining the skin's barrier function.[2]	Essential fatty acid (Omega-3), known for its anti-inflammatory properties.[3]	Excellent oxidative stability and lubricity.[5]

Potential Industrial Applications Cosmetics and Personal Care

The primary anticipated application for **linolenyl linoleate** is in the cosmetics and personal care industry as a multifunctional ingredient.

- Emollient and Skin Conditioning Agent: Similar to other fatty acid esters like glyceryl linoleate and ethyl linoleate, **linolenyl linoleate** is expected to act as an effective emollient, softening and smoothing the skin by forming a protective, non-greasy layer that helps to reduce water loss.[4][6] Its high content of essential fatty acids can help nourish and maintain the skin's natural barrier.[7] A patent for a conjugated linoleic acid delivery system suggests the use of "linoleyl-linoleate" as a carrier, highlighting its compatibility with cosmetic formulations.[8]
- Enhanced Skin Penetration: The unsaturated nature of both the alcohol and acid moieties may facilitate the penetration of **linolenyl linoleate** into the stratum corneum, potentially acting as a penetration enhancer for other active ingredients in a formulation. Studies on linoleic acid have shown its ability to penetrate the skin and influence the distribution of other fatty acids within the skin layers.[9]
- Hair Care: In hair care formulations, it could improve texture, add shine, and enhance manageability by coating the hair shaft and reducing friction.[6]

Pharmaceuticals and Drug Delivery

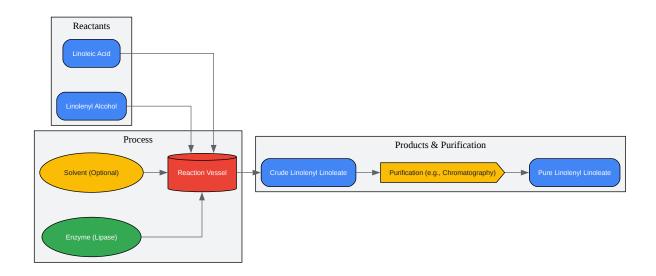
While direct evidence is limited, the properties of **linolenyl linoleate** suggest potential in pharmaceutical applications.

- Topical Drug Delivery: Its potential as a skin penetration enhancer could be leveraged for the
 topical delivery of active pharmaceutical ingredients (APIs). The ester linkage could be
 designed for enzymatic cleavage in the skin, releasing both linolenic acid and linoleic acid,
 which have their own biological activities, including anti-inflammatory effects.
- Excipient in Formulations: It could serve as a biocompatible and biodegradable excipient in emulsions and creams, helping to solubilize lipophilic drugs and improve the overall stability and feel of the formulation.

Biolubricants

The demand for environmentally friendly lubricants has spurred research into bio-based alternatives like wax esters.

- Base Oil for Lubricants: Wax esters are known for their excellent lubricating properties.[10]
 The long hydrocarbon chains of linolenyl linoleate can form a durable lubricating film, reducing friction and wear between surfaces. However, the high degree of unsaturation may impact its oxidative stability, a critical factor for lubricant performance. Chemical modifications, such as epoxidation and hydrogenation of the double bonds, could be explored to enhance its thermal and oxidative stability for demanding lubricant applications.


 [11]
- Biodegradability: As a readily biodegradable molecule, linolenyl linoleate offers a significant environmental advantage over mineral oil-based lubricants.[12]

Synthesis of Linolenyl Linoleate

Linolenyl linoleate can be synthesized through the esterification of linolenyl alcohol and linoleic acid. Enzymatic synthesis using lipases is a promising green alternative to traditional chemical methods.

Enzymatic Synthesis Workflow

Click to download full resolution via product page

Caption: Enzymatic synthesis of linolenyl linoleate.

Experimental Protocols Protocol for Lipase-Catalyzed Synthesis of Linolenyl Linoleate

This protocol is adapted from methodologies for the synthesis of other wax esters.[13][14]

Materials:

- Linolenyl alcohol (substrate)
- Linoleic acid (substrate)

- Immobilized lipase (e.g., Novozym 435)
- Solvent (e.g., n-hexane, optional for solvent-free system)
- Molecular sieves (to remove water)
- Reaction vessel with magnetic stirrer and temperature control
- Rotary evaporator

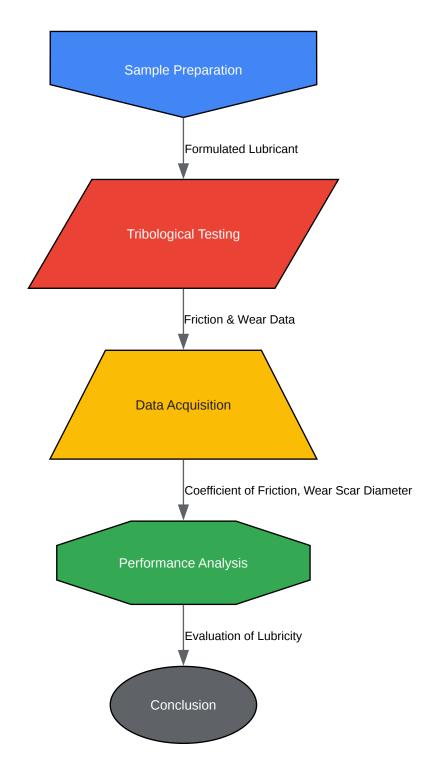
Procedure:

- Combine equimolar amounts of linolenyl alcohol and linoleic acid in the reaction vessel.
- If using a solvent, add n-hexane to dissolve the substrates.
- Add the immobilized lipase to the mixture (e.g., 5-10% by weight of substrates).
- Add molecular sieves to the reaction mixture to absorb the water produced during esterification.
- Heat the mixture to the desired temperature (e.g., 40-60°C) with constant stirring.
- Monitor the reaction progress by taking samples at regular intervals and analyzing them using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Once the reaction reaches completion (or equilibrium), stop the reaction by filtering out the immobilized lipase.
- If a solvent was used, remove it using a rotary evaporator.
- The crude product can be purified using column chromatography on silica gel.

Protocol for In Vitro Skin Penetration Study

This protocol is based on studies evaluating the skin penetration of fatty acids.[9]

Materials:


- Full-thickness human or porcine skin
- Franz diffusion cells
- Phosphate-buffered saline (PBS) as the receptor fluid
- Test formulation containing linolenyl linoleate
- Control formulation (without **linolenyl linoleate**)
- High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

- Mount the skin sample on the Franz diffusion cells with the stratum corneum facing the donor compartment.
- Fill the receptor compartment with PBS, ensuring no air bubbles are trapped beneath the skin. Maintain the temperature at 32°C.
- Apply a known amount of the test formulation to the surface of the skin in the donor compartment.
- At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), collect samples from the receptor fluid.
- After the final time point, dismantle the apparatus and separate the epidermis and dermis.
- Extract the amount of **linolenyl linoleate** (or a marker compound) from the skin layers and the receptor fluid samples.
- Analyze the extracts using a validated HPLC method to quantify the amount of the substance that has penetrated into and through the skin.

Logical Relationship for Evaluating Lubricant Performance

Click to download full resolution via product page

Caption: Workflow for evaluating lubricant performance.

Conclusion

Linolenyl linoleate is a promising bio-based compound with significant potential across multiple industries. Its inherent properties as a wax ester, combined with the benefits of its essential fatty acid components, make it a strong candidate for high-performance cosmetic ingredients, a potential vehicle for topical drug delivery, and a base for biodegradable lubricants. Further research, guided by the experimental protocols outlined in this guide, is necessary to fully characterize its performance and unlock its full industrial potential. The provided frameworks for synthesis and evaluation are intended to accelerate this discovery process for researchers and developers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. larodan.com [larodan.com]
- 2. cib.csic.es [cib.csic.es]
- 3. sincereskincare.com [sincereskincare.com]
- 4. nbinno.com [nbinno.com]
- 5. academic.oup.com [academic.oup.com]
- 6. specialchem.com [specialchem.com]
- 7. myrevea.com [myrevea.com]
- 8. US6019990A Conjugated linoleic acid delivery system in cosmetic preparations Google Patents [patents.google.com]
- 9. Fatty acids penetration into human skin ex vivo: A TOF-SIMS analysis approach PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Polyesters Based on Linoleic Acid for Biolubricant Basestocks: Low-Temperature, Tribological and Rheological Properties PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Linolenyl Linoleate: A Technical Guide to Industrial Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15550986#potential-industrial-applications-of-linolenyl-linoleate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com